
Technical Guide: 1-(4-Hydroxyphenyl)-3-
phenylurea

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 1-(4-Hydroxyphenyl)-3-phenylurea

CAS No.: 2298-29-5

Cat. No.: B1335265

Get Quote

Molecular Scaffold for Cytokinin Activity and Enzyme
Inhibition
Part 1: Executive Summary
1-(4-Hydroxyphenyl)-3-phenylurea (also known as 4-hydroxycarbanilide) is a diarylurea

derivative with the molecular formula C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol .

Structurally, it consists of a urea linker bridging a phenyl ring and a 4-hydroxyphenyl ring.

This compound serves as a critical "privileged scaffold" in two distinct domains:

Agrochemicals: It functions as a cytokinin-active compound, mimicking adenine-based plant

hormones to promote cell division.

Pharmaceuticals: The diarylurea motif is a validated pharmacophore for inhibiting Soluble

Epoxide Hydrolase (sEH) and various receptor tyrosine kinases (e.g., VEGFR, PDGFR),

making this specific derivative a valuable intermediate or probe in structure-activity

relationship (SAR) studies.
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Part 2: Physicochemical Profile
The following data table consolidates the core physical properties required for analytical

validation.

Property Value Notes

Molecular Weight 228.25 g/mol
Monoisotopic Mass: 228.0899

Da

CAS Number 2298-29-5

Formula C₁₃H₁₂N₂O₂

Appearance White to off-white solid Crystalline powder

Solubility DMSO, Ethanol, Methanol
Poorly soluble in water (<1

mg/mL)

LogP (Predicted) ~2.1 - 2.5
Lipophilic, membrane

permeable

H-Bond Donors 3 2 Urea NHs + 1 Phenolic OH

H-Bond Acceptors 2
Urea Carbonyl + Phenolic

Oxygen

Melting Point >200 °C (Decomposition)
High MP due to intermolecular

H-bonding network

Part 3: Synthesis & Fabrication Protocol
Core Directive: The Isocyanate "Click" Route
While urea derivatives can be synthesized via phosgene substitutes (e.g., triphosgene) or

carbamates, the most atom-economic and self-validating method for research scale is the

direct coupling of an isocyanate with an amine.

Reaction Scheme
The nucleophilic amine of 4-aminophenol attacks the electrophilic carbon of phenyl isocyanate.

This reaction is rapid, usually requires no catalyst, and produces high-purity urea precipitate.
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Figure 1: Synthesis pathway via nucleophilic addition. The high lattice energy of the urea

product drives precipitation, simplifying purification.

Step-by-Step Protocol
Reagents:

4-Aminophenol (1.0 eq)

Phenyl Isocyanate (1.0 eq)

Dichloromethane (DCM) or Tetrahydrofuran (THF) – Anhydrous

Procedure:

Dissolution: Dissolve 4-aminophenol (e.g., 1.09 g, 10 mmol) in dry THF (20 mL) under an

inert atmosphere (N₂ or Ar). Note: 4-aminophenol is oxidation-sensitive; use fresh stock.

Addition: Dropwise add phenyl isocyanate (1.19 g, 10 mmol) diluted in 5 mL THF to the

stirring amine solution at room temperature.

Reaction: Stir for 2–4 hours. A heavy white precipitate typically forms within minutes as the

urea product is less soluble than the starting materials.

Work-up: Filter the precipitate under vacuum.

Purification: Wash the filter cake with cold DCM (3 x 10 mL) to remove unreacted isocyanate.

Drying: Dry under high vacuum at 50°C to remove trace solvent.
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Validation Check: If the filtrate remains colored (pink/brown), the 4-aminophenol may have

oxidized. Recrystallization from Ethanol/Water can restore purity.

Part 4: Analytical Characterization (Trustworthiness)
To validate the identity of the synthesized compound, use the following spectroscopic markers.

Mass Spectrometry (ESI-MS)
Ureas exhibit characteristic fragmentation patterns. The molecular ion is stable, but high

collision energy triggers cleavage at the urea linkage.

Parent Ion: [M+H]⁺ = 229.25 m/z

Primary Fragment: Loss of Phenyl Isocyanate (Ph-N=C=O, 119 Da).

Resulting Ion: [H₂N-C₆H₄-OH + H]⁺ = 110.06 m/z (4-aminophenol cation).

Parent Ion [M+H]+
m/z 229.25

Transition State
(H-Transfer)

 Collision Energy

Fragment Ion
(4-Aminophenol)

m/z 110.06

Neutral Loss
(Phenyl Isocyanate)

119 Da
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Figure 2: ESI-MS Fragmentation Logic. The cleavage of the urea bond is the diagnostic

signature.
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Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ (Required due to solubility).

δ 9.15 ppm (s, 1H): Phenolic -OH (Exchangeable).

δ 8.50 - 8.70 ppm (s, 2H): Urea -NH- protons. Note: These may appear as two distinct

singlets depending on H-bonding asymmetry.

δ 7.45 ppm (d, 2H): Phenyl ortho-protons.

δ 7.25 ppm (m, 4H): Overlapping aromatic signals (Phenyl meta + 4-OH-phenyl ortho).

δ 6.95 ppm (t, 1H): Phenyl para-proton.

δ 6.70 ppm (d, 2H): 4-OH-phenyl meta-protons (Shielded by -OH).

Part 5: Biological Applications
Cytokinin Activity (Plant Science)
Diphenylurea derivatives exhibit cytokinin activity, promoting shoot proliferation. The 4-hydroxyl

group modifies the binding affinity to the cytokinin receptor (CRE1/AHK4 in Arabidopsis).

Mechanism: Allosteric modulation or direct binding to the adenine-binding pocket of the

receptor histidine kinase.

Usage: Used in tissue culture media (typically 1–10 µM) to induce callus formation.

Soluble Epoxide Hydrolase (sEH) Inhibition
The urea pharmacophore mimics the transition state of epoxide hydrolysis.

Mechanism: The two urea NH hydrogens form hydrogen bonds with the catalytic aspartate

residue in the sEH active site, preventing the hydrolysis of endogenous anti-inflammatory

epoxides (EETs).

Relevance: 1-(4-Hydroxyphenyl)-3-phenylurea serves as a scaffold for designing more

potent inhibitors for treating hypertension and inflammation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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